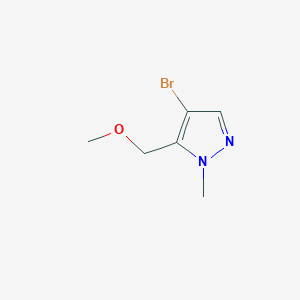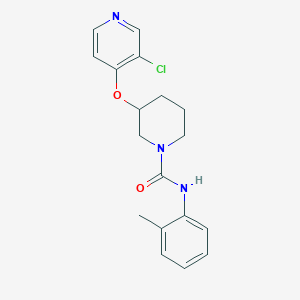![molecular formula C20H18Cl2N2O2 B2844352 2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 896677-03-5](/img/structure/B2844352.png)
2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, also known as DMXAA or Vadimezan, is a synthetic small molecule that has been studied for its potential anti-tumor properties. It was initially developed as a vascular disrupting agent, but recent studies have shown that it also has immunomodulatory effects.
Scientific Research Applications
Serotonin Type-3 (5-HT3) Receptor Antagonists
A series of quinoxalin-2-carboxamides, which share a structural resemblance to the compound , were synthesized and evaluated for their potential as 5-HT3 receptor antagonists. These compounds, including variations such as (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, demonstrated significant 5-HT3 receptor antagonism, highlighting their potential application in treating conditions modulated by this receptor, such as nausea and irritable bowel syndrome (R. Mahesh et al., 2011).
Antimicrobial Applications
Another research area for derivatives of the compound includes antimicrobial activity. A study synthesized and characterized benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, which were evaluated for their in vitro antibacterial activity against pathogens like S. aureus and E. coli. This suggests the potential of such compounds in developing new antimicrobial agents (M. Idrees et al., 2020).
Organic Synthesis and Chemical Reactions
The compound's structure lends itself to various organic synthesis applications, such as in the synthesis of complex organic molecules. For example, reactions of anthranilamide with isocyanates led to the creation of novel organic compounds with potential applications in material science and pharmaceuticals (J. Chern et al., 1988). Moreover, studies on the kinetics of oxidation of substituted benzyl alcohols by quinolinium dichromate explore the reactivity of quinolinium compounds, which can be applied in the development of new catalysts or synthetic methodologies (D. Dey & M. K. Mahanti, 1990).
Ethylene Oligomerization
Nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives were synthesized and characterized, exhibiting significant activity in ethylene oligomerization. This highlights the compound's utility in catalysis and industrial processes related to polymer production (Kefeng Wang et al., 2009).
properties
IUPAC Name |
2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-11-3-4-12(2)18-15(11)9-13(19(25)24-18)7-8-23-20(26)16-10-14(21)5-6-17(16)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEPCUDPTQAFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-({2-[(3,4-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2844269.png)





![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2844282.png)
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2844283.png)
![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2844284.png)



![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)
